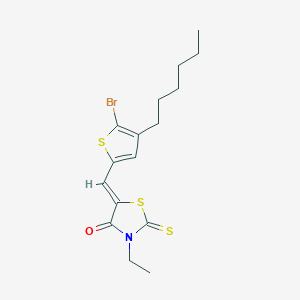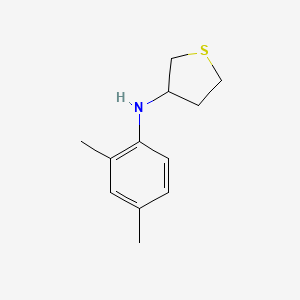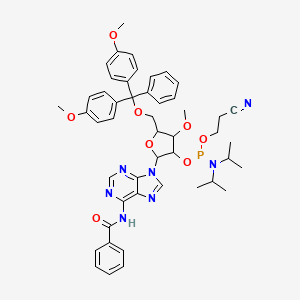
8-Aza-7-bromo-7-deazaguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aza-7-bromo-7-deazaguanosine is a purine nucleoside analog known for its significant biological activity. This compound is structurally similar to guanosine but features modifications that enhance its therapeutic potential, particularly in targeting cancer cells. The unique structure of this compound allows it to interfere with DNA synthesis and induce apoptosis in malignant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aza-7-bromo-7-deazaguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2’-deoxyribofuranose. This reaction can be carried out under various conditions, often requiring the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . The reaction conditions must be carefully controlled to ensure the correct regioselectivity, resulting in either N9- or N8-glycosylated products.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing the reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aza-7-bromo-7-deazaguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions include various substituted purine nucleosides, which can be further derivatized to enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
8-Aza-7-bromo-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel nucleoside analogs with potential therapeutic applications.
Biology: The compound is used to study DNA synthesis and repair mechanisms due to its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research to understand nucleoside metabolism and function.
Wirkmechanismus
The mechanism of action of 8-Aza-7-bromo-7-deazaguanosine involves its incorporation into DNA, where it acts as a chain terminator during DNA replication. This leads to the inhibition of DNA synthesis and triggers apoptotic pathways in cancer cells. The compound targets specific enzymes involved in DNA synthesis, such as DNA polymerases, and disrupts their normal function, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
8-Aza-7-bromo-7-deazaguanosine is unique among purine nucleoside analogs due to its specific structural modifications. Similar compounds include:
8-Aza-7-deazaguanosine: Lacks the bromine atom but shares the core structure.
7-Deazaguanosine: Another analog with a similar backbone but different substituents.
Allopurinol: A well-known purine analog used to treat gout, which also exhibits antiparasitic activity.
These compounds share some biological activities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C10H12BrN5O5 |
|---|---|
Molekulargewicht |
362.14 g/mol |
IUPAC-Name |
6-amino-3-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20) |
InChI-Schlüssel |
IFDHGJWXTTXQDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)



![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)




![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)



![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)
